REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([OH:11])[CH:5]=1.[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:5]=[C:6]([O:11][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:7]=[C:8]([O:10][CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:9]=1 |f:2.3.4|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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COC(C1=CC(=CC(=C1)O)O)=O
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Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
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solvent
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Smiles
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CN(C)C=O
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Type
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CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated at 85° under argon for 45 hours
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Duration
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45 h
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Type
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CUSTOM
|
Details
|
The cooled reaction mixture
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Type
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FILTRATION
|
Details
|
was filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated at reduced pressure
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Type
|
ADDITION
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Details
|
The residue was treated with methylene chloride
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Type
|
FILTRATION
|
Details
|
the extract was filtered again
|
Type
|
CUSTOM
|
Details
|
to remove salts
|
Type
|
CUSTOM
|
Details
|
Crystallization from methylene chloride-methanol
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Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.9 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 160.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |